
3-(4-iodophenyl)butyl propan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)butyl propan-2-yl carbonate is a chemical compound characterized by the presence of an iodophenyl group attached to a butyl chain, which is further linked to a propan-2-yl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate typically involves the reaction of 4-iodophenylbutanol with propan-2-yl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodophenyl)butyl propan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while hydrolysis can produce the corresponding alcohol and carbonic acid.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)butyl propan-2-yl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mecanismo De Acción
The mechanism by which 3-(4-iodophenyl)butyl propan-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the carbonate ester linkage may undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenylbutanol: A precursor in the synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate.
Propan-2-yl Chloroformate: Another precursor used in the synthesis.
Iodopropynyl Butylcarbamate: A related compound with similar structural features but different applications.
Uniqueness
This compound is unique due to its combination of an iodophenyl group and a carbonate ester linkage, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
60075-83-4 |
|---|---|
Fórmula molecular |
C14H19IO3 |
Peso molecular |
362.20 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)butyl propan-2-yl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-10(2)18-14(16)17-9-8-11(3)12-4-6-13(15)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Clave InChI |
BWRLYESNWMEAGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OCCC(C)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


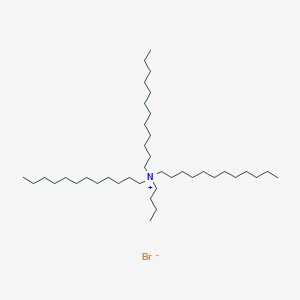
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
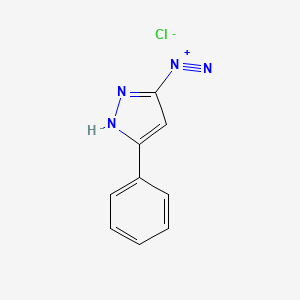
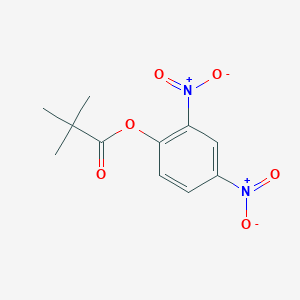
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
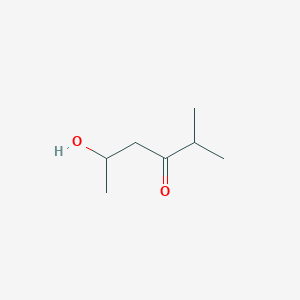


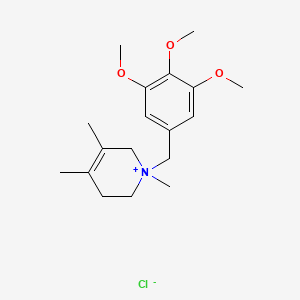
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

